6,8-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
Description
6,8-Dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a bicyclic chromene core substituted with methyl groups at positions 6 and 8, a ketone at position 4, and a carboxamide group at position 2 linked to a 4-methylphenyl moiety.
The synthesis of such compounds typically involves condensation reactions or cyclization strategies, as seen in related chromene derivatives . The presence of methyl groups and the carboxamide linkage may enhance metabolic stability and target binding, though this requires experimental validation.
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
6,8-dimethyl-N-(4-methylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-11-4-6-14(7-5-11)20-19(22)17-10-16(21)15-9-12(2)8-13(3)18(15)23-17/h4-10H,1-3H3,(H,20,22) |
InChI Key |
OCIUOTFZMIZNJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 4-methylaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted chromene derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Key areas of interest include:
Anticancer Activity
Research indicates that 6,8-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide possesses significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
These findings suggest that the compound can induce programmed cell death and inhibit cancer cell proliferation through various mechanisms.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
A549 Cell Line Study
In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism was identified as apoptosis induction, suggesting its potential as a therapeutic agent for lung cancer treatment.
MCF7 Cell Line Study
Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM. The evidence indicated that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
HeLa Cell Line Study
Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding the pharmacokinetics will be essential for determining appropriate dosing regimens in future clinical applications.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
Comparison with Similar Compounds
Key Observations :
- Positional isomerism (6,8 vs. 7,8-dimethyl, ) affects molecular planarity and steric interactions, which could influence target engagement .
- Benzyl vs. phenyl substitution () increases conformational flexibility, possibly enhancing membrane permeability .
Crystallographic and Intermolecular Interactions
The crystal packing of related compounds (e.g., imidazole-4-imines in ) reveals the importance of weak interactions such as C–H⋯N hydrogen bonds and π–π stacking in stabilizing supramolecular architectures . For the target compound, the 4-methylphenyl group may participate in C–H⋯O interactions with the chromene ketone, while methyl groups could influence packing efficiency.
In contrast, the trifluoromethyl analog () may exhibit distinct packing due to the polarizable CF₃ group, favoring halogen-bonding or dipole interactions . The sulfonylpiperidine derivative () likely forms stronger hydrogen bonds via the sulfonyl group, enhancing crystallinity .
Biological Activity
6,8-Dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene class of organic molecules. Its unique structural features suggest potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 293.3 g/mol. The IUPAC name is N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide. Its structure includes a chromene core substituted with methyl and phenyl groups, which may influence its biological interactions and solubility.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways. Specifically, it may target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in mediating inflammatory responses. In vitro studies have shown that derivatives of this compound can significantly reduce the activity of these enzymes, suggesting its potential as an anti-inflammatory agent .
2. Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. It has been suggested that this compound can scavenge free radicals and reduce oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
3. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, it has shown effectiveness against various cancer cell lines, including breast cancer cells (MCF-7), through mechanisms that involve the activation of apoptotic pathways and inhibition of cell proliferation .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound inhibits COX and LOX enzymes, thereby reducing the production of pro-inflammatory mediators.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory and apoptotic pathways.
- Induction of Apoptosis : By activating caspases and other apoptotic factors, the compound can trigger programmed cell death in malignant cells .
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-Oxo-4H-chromene-2-carboxamide | Lacks methyl substitution | Moderate anti-inflammatory | Less potent than target compound |
| N-benzyl-4-oxo-4H-chromene-2-carboxamide | Similar structure without methyl group | Low anticancer activity | Reduced efficacy compared to target |
| N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide | Contains methoxy group | Variable activity | Alters pharmacological profile |
Case Studies
Recent studies have highlighted the potential applications of this compound in therapeutic settings:
- Anti-Alzheimer's Properties : Research indicates that derivatives have shown promise in inhibiting cholinesterases involved in Alzheimer's disease, suggesting a dual role as both an anti-inflammatory and neuroprotective agent .
- Antimicrobial Activity : In vitro evaluations have demonstrated significant antimicrobial effects against various pathogens, indicating potential for use in treating infections .
- Synergistic Effects : Some studies suggest that when combined with other antibiotics or antifungals, this compound enhances their efficacy while reducing toxicity .
Q & A
Q. How can researchers validate the compound’s selectivity across related biological targets?
- Methodological Answer : Perform kinome-wide profiling (e.g., KinomeScan) or broad-spectrum enzyme panels. Counter-screens against structurally similar receptors (e.g., GPCRs) and use siRNA knockdown to confirm target specificity. Data normalization to housekeeping genes/proteins reduces experimental noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
